N1-(3-pyridylmethyl)benzene-1-carbothioamide
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Overview
Description
N1-(3-pyridylmethyl)benzene-1-carbothioamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a pyridine ring attached to a benzene ring through a carbothioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-pyridylmethyl)benzene-1-carbothioamide typically involves the reaction of 3-pyridylmethylamine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-pyridylmethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Substituted pyridine or benzene derivatives
Scientific Research Applications
N1-(3-pyridylmethyl)benzene-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3-pyridylmethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, the compound induces apoptosis and cell cycle arrest in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
N1-(3-pyridylmethyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N1-(3-pyridylmethyl)benzene-1-sulfonamide: Contains a sulfonamide group, offering different chemical reactivity and biological activity.
N1-(3-pyridylmethyl)benzene-1-carbothiohydrazide: Features a carbothiohydrazide group, which may exhibit distinct pharmacological properties.
Uniqueness
N1-(3-pyridylmethyl)benzene-1-carbothioamide is unique due to the presence of both nitrogen and sulfur atoms in its structure, which imparts distinct chemical reactivity and potential biological activities. Its ability to interact with various molecular targets and pathways makes it a versatile compound for research in multiple scientific disciplines.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c16-13(12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRDKFCFIJLYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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